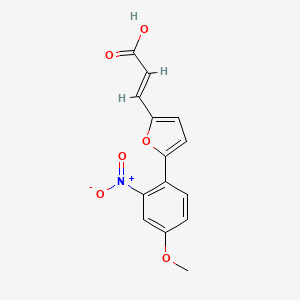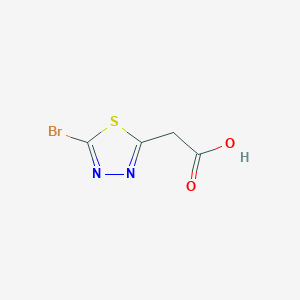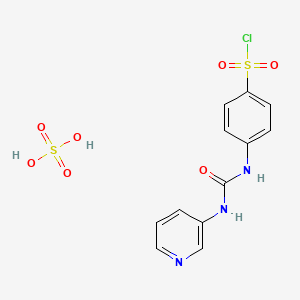
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is a complex organic compound with the molecular formula C12H12ClN3O7S2. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. It is often used in proteomics research and other biochemical studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of pyridine-3-amine with isocyanate to form the ureido intermediate. This intermediate is then reacted with benzenesulfonyl chloride under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and other reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Hydrolysis: The sulfonyl chloride group is susceptible to hydrolysis, forming the corresponding sulfonic acid
Common Reagents and Conditions
Common reagents used in reactions with this compound include nucleophiles like amines, alcohols, and water. Reaction conditions typically involve solvents such as dichloromethane or acetonitrile, with temperatures ranging from room temperature to reflux conditions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines yield sulfonamide derivatives, while hydrolysis results in sulfonic acids .
Aplicaciones Científicas De Investigación
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme activity.
Medicine: Investigated for potential therapeutic applications, including as enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in proteomics research to label and identify proteins .
Comparación Con Compuestos Similares
Similar Compounds
4-(3-(Pyridin-4-yl)ureido)benzene-1-sulfonyl chloride sulfate: Similar structure but with a different position of the pyridine nitrogen.
4-(3-(Pyridin-2-yl)ureido)benzene-1-sulfonyl chloride sulfate: Another positional isomer with the nitrogen in the 2-position of the pyridine ring.
Uniqueness
4-(3-(Pyridin-3-yl)ureido)benzene-1-sulfonyl chloride sulfate is unique due to its specific reactivity and the position of the pyridine nitrogen, which influences its binding properties and reactivity. This makes it particularly useful in certain biochemical applications where other isomers may not be as effective .
Propiedades
Fórmula molecular |
C12H12ClN3O7S2 |
|---|---|
Peso molecular |
409.8 g/mol |
Nombre IUPAC |
4-(pyridin-3-ylcarbamoylamino)benzenesulfonyl chloride;sulfuric acid |
InChI |
InChI=1S/C12H10ClN3O3S.H2O4S/c13-20(18,19)11-5-3-9(4-6-11)15-12(17)16-10-2-1-7-14-8-10;1-5(2,3)4/h1-8H,(H2,15,16,17);(H2,1,2,3,4) |
Clave InChI |
UYVXGBXEJZCSCH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)Cl.OS(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N1-(Benzo[d][1,3]dioxol-5-ylmethyl)-N2,N2-diethyloxalamide](/img/structure/B11765239.png)
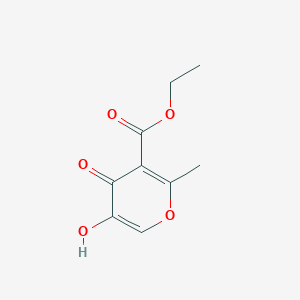
![(Hexahydrofuro[2,3-b]furan-3-yl)methanol](/img/structure/B11765247.png)
![1-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazine](/img/structure/B11765253.png)
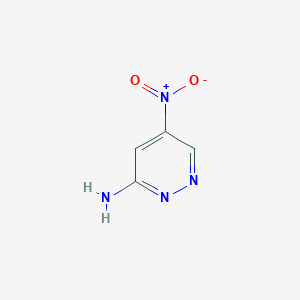
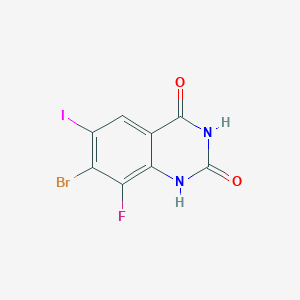
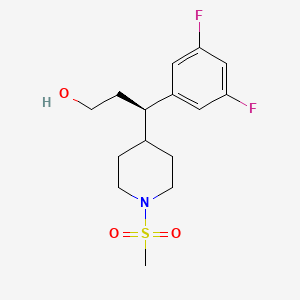
![Ethyl 4-hydroxy-2-oxo-1,5,7,8-tetrahydro-2H-pyrano[4,3-b]pyridine-3-carboxylate](/img/structure/B11765278.png)

